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Compound of Interest

Compound Name: 4-Iodo-2-phenoxypyridine

Cat. No.: B3099284 Get Quote

To the Valued Researcher,

This guide is intended to provide a detailed exploration of the spectroscopic characteristics of

4-Iodo-2-phenoxypyridine, a molecule of interest in synthetic chemistry and drug

development. A thorough understanding of its spectral properties is fundamental for its

unambiguous identification, purity assessment, and for predicting its reactivity and potential

interactions in biological systems.

A Note on Data Availability:

As a Senior Application Scientist, adherence to the principles of scientific integrity is

paramount. A comprehensive search of available scientific literature and spectral databases

has been conducted to gather experimental data for 4-Iodo-2-phenoxypyridine (CAS No.

1353776-69-8). However, at the time of this writing, detailed, publicly accessible experimental

spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound could not

be located.

Therefore, this guide will proceed by providing a foundational understanding of the expected

spectroscopic signatures of 4-Iodo-2-phenoxypyridine based on the analysis of its constituent

functional groups and data from closely related analogs. This approach allows for a predictive

framework for researchers who may be synthesizing this compound or encountering it in their
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work. The protocols and interpretations provided are based on established principles of

spectroscopic analysis.

Molecular Structure and Expected Spectroscopic
Features
4-Iodo-2-phenoxypyridine is a heteroaromatic compound possessing a pyridine ring

substituted with an iodine atom at the 4-position and a phenoxy group at the 2-position. This

unique arrangement of functional groups will give rise to a distinct set of signals in various

spectroscopic analyses.

Structural Diagram:

Caption: Molecular structure of 4-Iodo-2-phenoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. For 4-Iodo-2-phenoxypyridine, both ¹H and ¹³C NMR will provide critical

information.

¹H NMR Spectroscopy
Anticipated Chemical Shifts and Coupling Patterns:

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the

pyridine and benzene rings.

Pyridine Ring Protons: The pyridine ring has three protons. The electron-withdrawing nature

of the nitrogen atom and the substituents will cause these protons to appear in the downfield

region (typically δ 6.5-8.5 ppm).

The proton at the 6-position will likely be the most downfield due to its proximity to the

electronegative nitrogen. It should appear as a doublet.

The protons at the 3 and 5-positions will also be in the aromatic region, with their exact

shifts influenced by the iodo and phenoxy groups. They would be expected to show

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3099284?utm_src=pdf-body
https://www.benchchem.com/product/b3099284?utm_src=pdf-body
https://www.benchchem.com/product/b3099284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3099284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


doublet or doublet of doublets splitting patterns.

Phenoxy Ring Protons: The five protons of the phenyl group will also resonate in the

aromatic region (typically δ 7.0-7.5 ppm).

The ortho-protons (2', 6') will likely be a doublet.

The meta-protons (3', 5') will likely be a triplet.

The para-proton (4') will likely be a triplet.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodo-2-phenoxypyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy
Anticipated Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the downfield

region (typically δ 100-160 ppm). The carbon attached to the iodine (C4) will be significantly

affected by the heavy atom effect, which can lead to a lower chemical shift than might

otherwise be expected. The carbon attached to the phenoxy group (C2) will be deshielded.

Phenoxy Ring Carbons: The carbons of the phenyl group will resonate in the aromatic region

(typically δ 115-160 ppm). The carbon attached to the ether oxygen (C1') will be the most
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downfield.

Experimental Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer

equipped for ¹³C detection.

Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of

scans will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Anticipated Vibrational Frequencies:

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

C-H (Aromatic) 3100-3000

Stretching vibrations of C-H

bonds on the pyridine and

benzene rings.

C=N, C=C (Aromatic) 1600-1450

Ring stretching vibrations of

the pyridine and benzene

rings.

C-O-C (Aryl Ether)
1270-1230 (asymmetric),

1075-1020 (symmetric)

Stretching vibrations of the

ether linkage.

C-I 600-500
Stretching vibration of the

carbon-iodine bond.

Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)

if it is an oil, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance

(ATR) is a common and simple method for both liquids and solids.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Anticipated Fragmentation Pattern:

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak

corresponding to the exact mass of 4-Iodo-2-phenoxypyridine (C₁₁H₈INO). The isotopic

pattern of iodine (¹²⁷I is 100% abundant) will be distinct.

Major Fragments: Fragmentation may occur through several pathways:

Loss of an iodine atom ([M-I]⁺).

Loss of the phenoxy group ([M-OC₆H₅]⁺).

Cleavage of the ether bond, leading to fragments corresponding to the iodopyridine and

phenoxy moieties.

Experimental Protocol:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).
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Ionization Method: Electron Ionization (EI) is a common method that will induce

fragmentation. Electrospray Ionization (ESI) is a softer technique that will likely show a

strong protonated molecular ion peak [M+H]⁺.

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Analysis: Determine the molecular weight from the molecular ion peak and propose

fragmentation pathways based on the observed fragment ions.

Integrated Spectroscopic Analysis Workflow
A robust characterization of 4-Iodo-2-phenoxypyridine requires an integrated approach where

data from all spectroscopic techniques are considered together.
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Caption: Workflow for the spectroscopic characterization of 4-Iodo-2-phenoxypyridine.

Conclusion
While experimental data for 4-Iodo-2-phenoxypyridine is not readily available in the public

domain, this guide provides a comprehensive framework for its spectroscopic characterization.

By understanding the expected NMR, IR, and MS signatures based on its chemical structure,

researchers can confidently identify and assess the purity of this compound in their ongoing

work. The provided protocols outline the standard methodologies for acquiring high-quality

spectroscopic data. As new research emerges, it is anticipated that experimental data for this
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compound will become available, allowing for a direct comparison with the predictive analysis

presented herein.

References
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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